

An In-depth Technical Guide to 2,3,6-Trimethyloctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,6-Trimethyloctane**

Cat. No.: **B13934434**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical considerations for **2,3,6-trimethyloctane**. The information is intended to support research and development activities where this branched-chain alkane is of interest.

Molecular Identity and Physicochemical Properties

2,3,6-Trimethyloctane is a saturated hydrocarbon belonging to the alkane family. Its structure consists of an eight-carbon (octane) backbone with three methyl group substituents at positions 2, 3, and 6. The presence of these methyl groups results in two stereocenters at the C3 and C6 positions.

Table 1: Physicochemical and Computed Properties of **2,3,6-Trimethyloctane**

Property	Value	Source
Identifiers		
IUPAC Name	2,3,6-trimethyloctane	[1]
CAS Number	62016-33-5	[1] [2] [3]
Molecular Formula	C ₁₁ H ₂₄	[1] [2]
SMILES	CCC(C)CCC(C)C(C)C	[1]
InChI	InChI=1S/C11H24/c1-6-10(4)7-8-11(5)9(2)3/h9-11H,6-8H2,1-5H3	[1]
Physical Properties		
Molecular Weight	156.31 g/mol	[1] [2]
Exact Mass	156.187800766 g/mol	[1] [2]
Boiling Point	180 °C	[2]
Melting Point	-57.06 °C (estimate)	[2]
Density	0.7473 g/cm ³ (estimate)	[2]
Refractive Index	1.4191	[2]
Computed Properties		
XLogP3	5.3	[1] [2]
Rotatable Bond Count	5	[2]
Complexity	84	[2]
Covalently-Bonded Unit Count	1	[1] [2]

Molecular Structure Visualization

The two-dimensional chemical structure of **2,3,6-trimethyloctane** is depicted below. This visualization clarifies the connectivity of the carbon backbone and the placement of the methyl substituents.

Caption: 2D structure of **2,3,6-Trimethyloctane**.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds.

Mass Spectrometry (GC-MS): Gas Chromatography-Mass Spectrometry data for **2,3,6-trimethyloctane** is available.[\[1\]](#) The mass spectrum is characterized by the following major fragment ions:

- m/z Top Peak: 57
- m/z 2nd Highest Peak: 71
- m/z 3rd Highest Peak: 43

These fragments are typical for branched alkanes, resulting from characteristic cleavage patterns of the carbon chain.

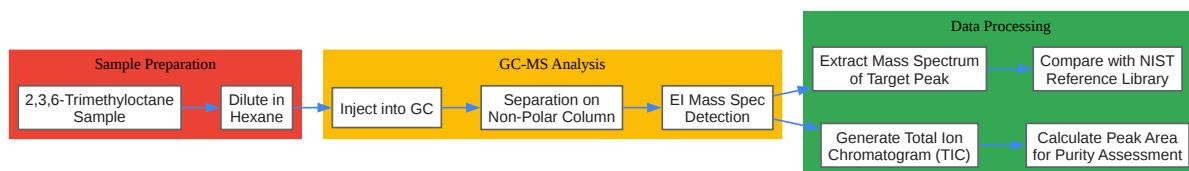
NMR and IR Spectroscopy: While detailed experimental protocols for acquiring NMR and IR spectra were not found in the search results, public databases indicate the availability of ^{13}C NMR and vapor phase IR spectra for **2,3,6-trimethyloctane**.[\[1\]](#) These techniques would provide critical information on the carbon framework and functional groups (or lack thereof), respectively.

Experimental Protocols

A specific, validated synthesis protocol for **2,3,6-trimethyloctane** was not identified in the provided search results. However, a general workflow for the analysis and characterization of such a volatile compound using standard analytical techniques is outlined below.

Protocol: Characterization of a **2,3,6-Trimethyloctane** Sample by GC-MS

Objective: To confirm the identity and assess the purity of a sample purported to be **2,3,6-trimethyloctane**.


Materials:

- Sample of **2,3,6-trimethyloctane**
- High-purity solvent for dilution (e.g., hexane or dichloromethane)
- Volumetric flasks and micropipettes
- GC-MS system equipped with a suitable capillary column (e.g., non-polar DB-5ms or similar)
- Helium carrier gas (high purity)

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of the sample in the chosen solvent. A typical concentration is ~100 µg/mL, but this may require optimization based on instrument sensitivity.
 - Create a solvent blank for a baseline run.
- GC-MS Instrument Setup:
 - Injector: Set to a temperature sufficient to ensure rapid volatilization (e.g., 250 °C). Use a split injection mode to avoid column overloading.
 - Oven Program: Start at a low temperature (e.g., 40 °C) and hold for 1-2 minutes. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures elution of the compound (e.g., 200 °C).
 - Column: A non-polar column is appropriate for separating hydrocarbons based on boiling point.^{[4][5]}
 - Mass Spectrometer: Set to scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-200). Use electron ionization (EI) at 70 eV.
- Data Acquisition:
 - Inject the solvent blank first to identify any system contaminants.

- Inject the prepared sample solution. The time it takes for the compound to travel through the column to the detector is the retention time.[6]
- Data Analysis:
 - Identify the Peak: Locate the major peak in the resulting total ion chromatogram (TIC). Note its retention time.
 - Analyze the Mass Spectrum: Obtain the mass spectrum of the identified peak. Compare the fragmentation pattern with a reference library (e.g., NIST) to confirm the identity as **2,3,6-trimethyloctane**.[1] The spectrum should show prominent peaks at m/z 57, 71, and 43.[1]
 - Assess Purity: The purity of the sample can be estimated by the relative area of the main peak compared to the total area of all peaks in the chromatogram.[6]

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS analysis of **2,3,6-Trimethyloctane**.

Biological Activity and Signaling Pathways

The provided search results contain no specific information regarding the biological activity of **2,3,6-trimethyloctane** or its involvement in any signaling pathways. As a simple branched alkane, it is generally expected to have low biological activity, primarily acting as a non-polar solvent or lipid-like molecule. Further research would be required to investigate any potential interactions with biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,6-Trimethyloctane | C11H24 | CID 112465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 2,3,6-trimethyloctane | CAS#:62016-33-5 | Chemsoc [chemsoc.com]
- 4. The Beginner's Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 5. iris.unito.it [iris.unito.it]
- 6. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3,6-Trimethyloctane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13934434#2-3-6-trimethyloctane-molecular-structure\]](https://www.benchchem.com/product/b13934434#2-3-6-trimethyloctane-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com